molecular formula C11H13FO3 B14764863 3-Fluoro-2-isopropoxy-5-methylbenzoic acid

3-Fluoro-2-isopropoxy-5-methylbenzoic acid

Cat. No.: B14764863
M. Wt: 212.22 g/mol
InChI Key: KVLYPNHHKQCSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-isopropoxy-5-methylbenzoic acid is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a benzoic acid core. It is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a suitable fluorinated precursor is reacted with isopropyl alcohol in the presence of a base to introduce the isopropoxy group . The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 3-Fluoro-2-isopropoxy-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isopropoxy-5-methylbenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-isopropoxy-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isopropoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its lipophilicity and metabolic stability. These interactions can modulate the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-isopropoxy-5-methylbenzoic acid is unique due to the presence of the isopropoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-5-methyl-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6H,1-3H3,(H,13,14)

InChI Key

KVLYPNHHKQCSER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.